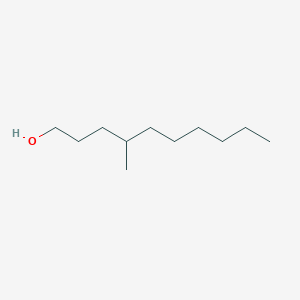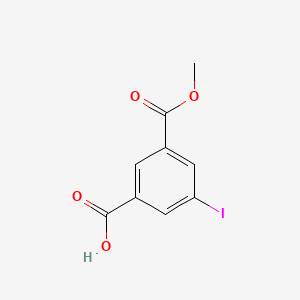
4-Methyl-1-decanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-decanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a decane chain. The molecular formula of this compound is C11H24O, and it has a molecular weight of 172.31 g/mol . This compound is a colorless liquid with a mild odor and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-1-decanol can be synthesized through several methods. One common method involves the reduction of 4-Methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced via the hydrogenation of 4-Methyl-1-decanoic acid. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1-decanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can form 4-Methyl-1-decanal or 4-Methyl-1-decanoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions .
Reduction: As an alcohol, this compound can be reduced to its corresponding alkane, 4-Methyldecane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with hydrogen halides (HX) to form this compound halides.
Major Products:
- Oxidation: 4-Methyl-1-decanal, 4-Methyl-1-decanoic acid
- Reduction: 4-Methyldecane
- Substitution: this compound halides
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-decanol has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of long-chain alcohols on cellular processes and membrane dynamics.
Medicine: Although not widely used in medicine, this compound can serve as a model compound for studying the pharmacokinetics and metabolism of long-chain alcohols.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and lubricant. It is also employed in the production of fragrances and flavors .
Wirkmechanismus
The mechanism of action of 4-Methyl-1-decanol involves its interaction with cellular membranes and proteins. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport.
At the molecular level, this compound can interact with specific proteins and enzymes, altering their activity and function. These interactions can modulate metabolic pathways and cellular responses, making this compound a valuable tool for studying membrane dynamics and protein function .
Vergleich Mit ähnlichen Verbindungen
- 1-Decanol
- 2-Decanol
- 3-Decanol
- 4-Methyl-2-decanol
- 4-Methyl-3-decanol
Eigenschaften
IUPAC Name |
4-methyldecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-8-11(2)9-7-10-12/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLPOXCLAVPRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602096 |
Source


|
| Record name | 4-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408309-43-3 |
Source


|
| Record name | 4-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1369266.png)


![6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369271.png)
![6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369272.png)
![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1369273.png)






